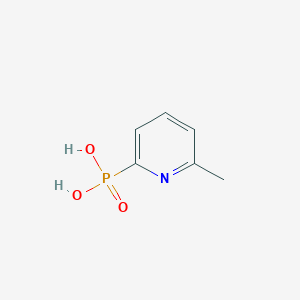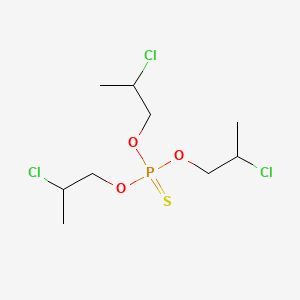
Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury is a complex organomercury compound It is characterized by the presence of an acetyloxy group, two methoxy groups, a phenyl ring, and a mercury atom
Méthodes De Préparation
The synthesis of Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury typically involves the reaction of a phenylpropanone derivative with mercuric acetate in the presence of acetic anhydride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercury(II) compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and in various industrial processes
Mécanisme D'action
The mechanism of action of Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury involves its interaction with molecular targets such as enzymes and proteins. The mercury atom can form strong bonds with sulfur-containing amino acids, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to Acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury include other organomercury compounds such as methylmercury and ethylmercury. These compounds share the presence of a mercury atom but differ in their organic substituents. This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
32309-08-3 |
|---|---|
Formule moléculaire |
C13H16HgO5 |
Poids moléculaire |
452.85 g/mol |
Nom IUPAC |
acetyloxy-(1,3-dimethoxy-1-oxo-3-phenylpropan-2-yl)mercury |
InChI |
InChI=1S/C11H13O3.C2H4O2.Hg/c1-13-10(8-11(12)14-2)9-6-4-3-5-7-9;1-2(3)4;/h3-8,10H,1-2H3;1H3,(H,3,4);/q;;+1/p-1 |
Clé InChI |
ZIAHFQPNKGCYAB-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)O[Hg]C(C(C1=CC=CC=C1)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



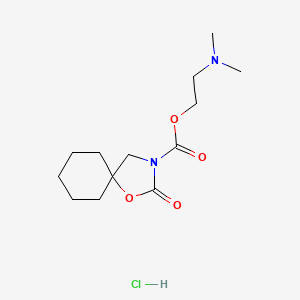
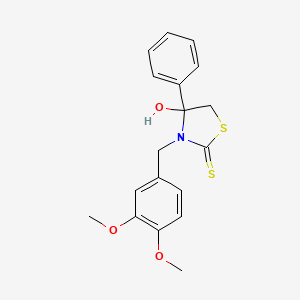
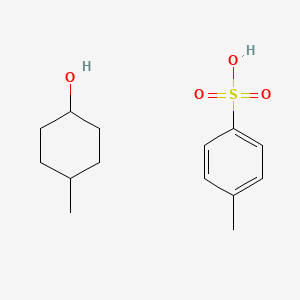

![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
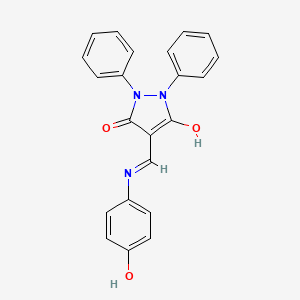
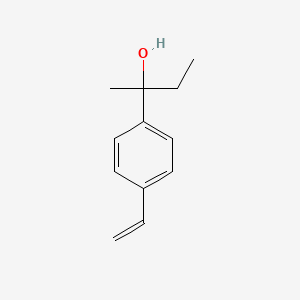
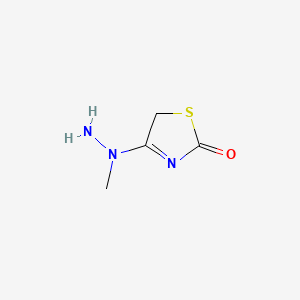

![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)
![4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14692029.png)
